molecular formula C16H25I B019508 1-(2-Iodoethyl)-4-octylbenzene CAS No. 162358-07-8

1-(2-Iodoethyl)-4-octylbenzene

Cat. No.: B019508
CAS No.: 162358-07-8
M. Wt: 344.27 g/mol
InChI Key: YURZVKRFVMTWMC-UHFFFAOYSA-N
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Description

1-(2-Iodoethyl)-4-octylbenzene is an organic compound characterized by the presence of an iodoethyl group attached to a benzene ring, which is further substituted with an octyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Iodoethyl)-4-octylbenzene typically involves the iodination of an appropriate precursor. One common method is the reaction of 4-octylbenzene with ethylene iodide in the presence of a catalyst such as copper(I) iodide. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of polymer-supported catalysts can also enhance the efficiency and selectivity of the iodination process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Iodoethyl)-4-octylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles such as amines, thiols, or cyanides.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodo group can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions:

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Major Products:

Scientific Research Applications

1-(2-Iodoethyl)-4-octylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Iodoethyl)-4-octylbenzene involves its ability to undergo nucleophilic substitution reactions. The iodo group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound acts as an alkylating agent, transferring the ethyl group to other molecules .

Comparison with Similar Compounds

    (2-Iodoethyl)benzene: Lacks the octyl chain, making it less hydrophobic.

    1-Iodo-3-phenylpropane: Has a different alkyl chain length and position.

    (2-Bromoethyl)benzene: Contains a bromo group instead of an iodo group, affecting its reactivity.

Uniqueness: 1-(2-Iodoethyl)-4-octylbenzene is unique due to the presence of both an iodoethyl group and a long octyl chain. This combination imparts distinct physical and chemical properties, such as increased hydrophobicity and reactivity, making it suitable for specialized applications in organic synthesis and material science .

Properties

IUPAC Name

1-(2-iodoethyl)-4-octylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25I/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17/h9-12H,2-8,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURZVKRFVMTWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441591
Record name 1-(2-Iodoethyl)-4-octylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162358-07-8
Record name 1-(2-Iodoethyl)-4-octylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4′-(2-iodoethyl)octanophenone (200 g) in trifluoroacetic acid (319 ml) is added triethylsilane (195.7 ml) under ice-cooling, and the mixture is stirred at room temperature for 2 hr. The reaction mixture is concentrated, and the residue is distilled away under reduced pressure to give the title compound (7) as a pale-red oil. The resulting Compound (7) has the same physico-chemical characteristics as indicated in Example 15.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
195.7 mL
Type
reactant
Reaction Step One
Quantity
319 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium iodide (18.13 g) was added to a solution (500 ml) of the above-mentioned compound (31.5 g) in 2-butanone and the mixture was refluxed under heating for 4 hours. The reaction mixture was concentrated and poured into ice water. The resultant mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was distilled away and the residue obtained was purified by silica gel column chromatography (eluent; ethyl acetate:hexane=1:20) to give 27.5 g of the subject compound as an oily substance (yield 80%).
Quantity
18.13 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
500 mL
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
80%

Synthesis routes and methods III

Procedure details

4-Octylphenethylmethane sulfonate (70 g) and dry tetrahydrofuran (500 mL) are charged into a 1 liter single-neck round bottom flask, equipped with a calcium chloride guard tube and shielded with light protecting black cover. The mixture is stirred for 10 minutes, then sodium iodide (133 g) is added and the mixture is stirred overnight at room temperature. The solvent is evaporated under vacuum and the residue is dissolved in water (300 mL) and extracted with ethyl acetate (2×250 mL). Ethyl acetate extracts are combined, washed with aqueous sodium thiosulphate, dried with sodium sulphate, and concentrated under vacuum to give the title compound. Yield: 70 g.
Name
4-Octylphenethylmethane sulfonate
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
133 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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